molecular formula C20H21NO6S B2835906 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034421-64-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B2835906
M. Wt: 403.45
InChI Key: OIRGWKRSRVBWBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents2. Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst2.



Molecular Structure Analysis

Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This unique structural feature makes it a privileged structure in the field of drug discovery3.



Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis2.



Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structure. However, I couldn’t find specific information on the physical and chemical properties of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide”.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity: Research has explored the synthesis of compounds with sulfonamide and benzoxepine moieties, highlighting the versatility of these compounds in chemical reactions. For instance, a study on the condensation reactions of tetrahydrobenzoxazepine derivatives with pyrimidine bases under specific conditions demonstrated the intricate control over product ratios, which is crucial for developing targeted chemical entities for further applications (Díaz-Gavilán et al., 2006).

Biological Activities and Applications

  • Cytotoxicity and Enzyme Inhibition: A series of benzene sulfonamides showed potential cytotoxic activities on tumor and non-tumor cell lines and exhibited inhibitory effects on carbonic anhydrase isoenzymes. This underscores the relevance of sulfonamide derivatives in the design of compounds for therapeutic applications, such as cancer treatment (Kucukoglu et al., 2016).

Material Science and Engineering

  • Synthesis of Advanced Materials: Compounds with benzofuran and sulfonamide groups have been used in the synthesis of advanced materials. For example, a study discussed the synthesis of sulfonic acid-containing polybenzoxazine for use in proton exchange membranes in direct methanol fuel cells. This research highlights the potential of these compounds in developing materials with specific properties for energy applications (Yao et al., 2014).

Photophysical Properties

  • Excited-State Intramolecular Proton Transfer (ESIPT): Compounds incorporating benzofuran units have been studied for their excited-state intramolecular proton transfer processes, which are significant for developing photophysical probes and materials with unique optical properties. This application is crucial in the fields of sensing, imaging, and optoelectronics (Heyer et al., 2017).

Safety And Hazards

The safety and hazards associated with benzofuran compounds can vary widely depending on their specific structure. However, I couldn’t find specific information on the safety and hazards of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide”.


properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-24-20(19-11-14-5-2-3-6-16(14)27-19)13-21-28(22,23)15-7-8-17-18(12-15)26-10-4-9-25-17/h2-3,5-8,11-12,20-21H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRGWKRSRVBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

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